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Compound of Interest

Compound Name: 2-Chloro-2-propen-1-ol

Cat. No.: B1199897 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for the characterization of 2-Chloro-2-propen-1-ol.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-2-propen-1-ol (CAS No: 5976-47-6). The information presented is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a detailed examination of its structural features through NMR, IR, and MS

techniques.

Data Presentation
The spectroscopic data for 2-Chloro-2-propen-1-ol has been compiled from various spectral

databases and is summarized in the tables below for straightforward reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.45 s 1H =CH (geminal to Cl)

5.35 s 1H =CH (geminal to Cl)

4.25 s 2H -CH₂-

2.5 (broad) s 1H -OH

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Carbon Type Assignment

139.5 Quaternary C=C-Cl

115.5 Primary =CH₂

64.5 Primary -CH₂-OH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 2-Chloro-2-propen-1-ol was obtained from a neat sample.

Wavenumber (cm⁻¹) Intensity Assignment

3350 (broad) Strong O-H stretch (alcohol)

3000-2850 Medium C-H stretch (sp³ and sp²)

1640 Medium C=C stretch (alkene)

1020 Strong C-O stretch (primary alcohol)

890 Strong =C-H bend (out-of-plane)

750 Strong C-Cl stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below was obtained via Gas Chromatography-Mass Spectrometry

(GC-MS).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

92/94 30/10 [M]⁺ (Molecular Ion)

57 100 [C₃H₅O]⁺

31 60 [CH₂OH]⁺

29 50 [C₂H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 2-Chloro-2-propen-1-ol is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is typically recorded on a 300 or 500 MHz

spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

The data is then processed using Fourier transformation, and the resulting spectrum is phased

and baseline-corrected. Chemical shifts are reported in parts per million (ppm) downfield from

TMS.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer,

often at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum

to single lines for each unique carbon atom. A larger number of scans is typically required for

¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in

ppm relative to the solvent peak, which is then referenced to TMS.
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as 2-Chloro-2-propen-1-ol, the IR spectrum is

most commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small drop

of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample

spectrum is then recorded, and the background is automatically subtracted. The spectrum is

typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatograph (GC) to ensure purity. In the GC, the sample is vaporized and separated

from any impurities on a capillary column. The separated compound then enters the ion source

of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A

detector then records the abundance of each fragment. The resulting mass spectrum is a plot

of relative intensity versus m/z.

Mandatory Visualization
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for the structural elucidation of 2-
Chloro-2-propen-1-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1199897?utm_src=pdf-body
https://www.benchchem.com/product/b1199897?utm_src=pdf-body
https://www.benchchem.com/product/b1199897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques Data Analysis

Structural Elucidation

2-Chloro-2-propen-1-ol

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Chemical Shifts,
Coupling Constants

Absorption Frequencies

m/z Ratios,
Fragmentation Pattern

Molecular Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Chloro-2-propen-1-ol.
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Caption: Integration of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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